molecular formula C6H12Cl2NOP B12815886 Cyclohexylphosphoramidic dichloride

Cyclohexylphosphoramidic dichloride

Cat. No.: B12815886
M. Wt: 216.04 g/mol
InChI Key: NXFRHOUYTVNNCY-UHFFFAOYSA-N
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Description

Cyclohexylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of a cyclohexyl group attached to a phosphoramidic dichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylphosphoramidic dichloride can be synthesized through the reaction of cyclohexylamine with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions, often in the presence of a solvent such as dichloromethane. The general reaction scheme is as follows:

Cyclohexylamine+Phosphorus OxychlorideCyclohexylphosphoramidic Dichloride+HCl\text{Cyclohexylamine} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Phosphorus Oxychloride→Cyclohexylphosphoramidic Dichloride+HCl

The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylphosphoramidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding phosphoramidates and phosphoramidines.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylphosphoramidic acid and hydrochloric acid.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like alcohols or amines in the presence of a base such as triethylamine.

    Hydrolysis: Occurs readily in aqueous environments or with the addition of water.

Major Products:

    Substitution Reactions: Yield cyclohexylphosphoramidates or phosphoramidines.

    Hydrolysis: Produces cyclohexylphosphoramidic acid and hydrochloric acid.

Scientific Research Applications

Cyclohexylphosphoramidic dichloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphoramidate prodrugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexylphosphoramidic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphoramidate or phosphoramidine derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the chloride ions are displaced by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Cyclohexylphosphoramidic dichloride can be compared with other similar compounds such as:

    Cyclohexylphosphonic Dichloride: Similar in structure but contains a phosphonic acid moiety instead of a phosphoramidic group.

    Cyclohexylphosphorodichloridate: Contains a phosphorodichloridate group, differing in its reactivity and applications.

Uniqueness: this compound is unique due to its specific reactivity with nucleophiles, making it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

N-dichlorophosphorylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2NOP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFRHOUYTVNNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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